1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one
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Overview
Description
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and a pentenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .
Mode of Action
It is known that the presence of the =n-c-s moiety and strong aromaticity of the 1,3,4-thiadiazole ring are requirements for low toxicity and in vivo stability . These properties allow derivatives of 1,3,4-thiadiazole to produce mesoionic salts, which can strongly interact with biomolecules (proteins and DNA) .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Based on the reported biological activities of similar 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have potential anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole with a piperidine derivative in the presence of a base such as sodium hydride.
Formation of the Pentenone Moiety: The final step involves the introduction of the pentenone moiety. This can be done by reacting the piperidine-thiadiazole intermediate with an appropriate alkene under conditions that promote the formation of the enone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Enone Compounds: Enones are reactive intermediates in organic synthesis and have various applications.
Uniqueness
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-4-11(16)15-7-5-10(6-8-15)17-12-14-13-9-18-12/h2,9-10H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZFHHQCUYFHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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